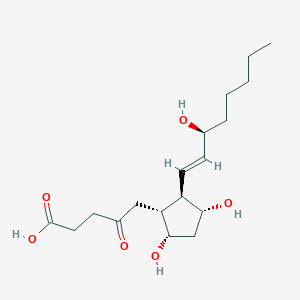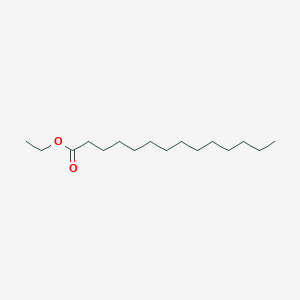
8-Hydroxyondansetron
描述
8-Hydroxyondansetron is a metabolite of ondansetron, a selective serotonin 5-hydroxytryptamine type 3 receptor antagonist. Ondansetron is widely used to prevent nausea and vomiting caused by chemotherapy, radiation therapy, and surgical operations. The hydroxylation of ondansetron results in the formation of this compound, which retains some of the pharmacological properties of its parent compound .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxyondansetron typically involves the hydroxylation of ondansetron. This can be achieved through various chemical reactions, including:
Oxidation: Ondansetron can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce a hydroxyl group at the 8th position.
Enzymatic Hydroxylation: Enzymes such as cytochrome P450 can catalyze the hydroxylation of ondansetron to form this compound under specific conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using optimized reaction conditions to ensure high yield and purity. The use of biocatalysts for enzymatic hydroxylation is also explored for more sustainable and efficient production .
化学反应分析
Types of Reactions: 8-Hydroxyondansetron undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxyl group to a hydrogen atom, reverting it to ondansetron.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Ondansetron.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
科学研究应用
8-Hydroxyondansetron has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of ondansetron and its metabolites.
Biology: Studied for its role in the metabolism of ondansetron and its pharmacokinetic properties.
Medicine: Investigated for its potential therapeutic effects and side effects in comparison to ondansetron.
Industry: Utilized in the development of new antiemetic drugs and formulations.
作用机制
8-Hydroxyondansetron exerts its effects by antagonizing serotonin 5-hydroxytryptamine type 3 receptors, similar to ondansetron. This inhibition prevents the activation of the vomiting reflex triggered by serotonin release during chemotherapy and radiation therapy. The molecular targets include serotonin receptors located both peripherally on vagal nerve terminals and centrally in the chemoreceptor trigger zone of the brain .
相似化合物的比较
Ondansetron: The parent compound, primarily used as an antiemetic.
Granisetron: Another serotonin 5-hydroxytryptamine type 3 receptor antagonist with similar antiemetic properties.
Dolasetron: A related compound used for the prevention of nausea and vomiting.
Uniqueness: 8-Hydroxyondansetron is unique due to its specific hydroxylation at the 8th position, which may influence its pharmacokinetic and pharmacodynamic properties. Unlike its parent compound ondansetron, this compound may exhibit different metabolic stability and receptor binding affinity .
属性
IUPAC Name |
8-hydroxy-9-methyl-3-[(2-methylimidazol-1-yl)methyl]-2,3-dihydro-1H-carbazol-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-11-19-8-9-21(11)10-12-6-7-14-16(18(12)23)13-4-3-5-15(22)17(13)20(14)2/h3-5,8-9,12,22H,6-7,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDKMEPUFIAQFH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2CCC3=C(C2=O)C4=C(N3C)C(=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80599407 | |
| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
126671-71-4 | |
| Record name | 8-Hydroxyondansetron | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=126671-71-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Hydroxyondansetron | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126671714 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 8-Hydroxy-9-methyl-3-[(2-methyl-1H-imidazol-1-yl)methyl]-1,2,3,9-tetrahydro-4H-carbazol-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80599407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 8-HYDROXYONDANSETRON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/20UA9420EZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 8-hydroxyondansetron in ondansetron metabolism?
A1: this compound is a major metabolite of ondansetron, a medication primarily used to prevent nausea and vomiting. Studies indicate that hepatic oxidative metabolism is responsible for over 95% of ondansetron clearance, with conjugates of 7-hydroxyondansetron and this compound being the primary excreted metabolites. []
Q2: Which enzymes are primarily involved in the formation of this compound?
A2: Research suggests that the cytochrome P450 (CYP) enzymes, specifically CYP2D6 and CYP3A4, play a crucial role in ondansetron metabolism. CYP2D6 contributes to the hydroxylation of ondansetron, while both CYP2D6 and CYP3A4 are involved in the formation of 7- and this compound. []
Q3: Does the formation of this compound differ between individuals?
A3: Yes, significant interindividual variability exists in the formation and concentration of ondansetron metabolites. A study analyzing plasma samples from postoperative patients administered ondansetron revealed a wide range in the ratio of S-(+)-ondansetron to R-(-)-ondansetron (0.14 to 7.18), suggesting stereoselective disposition or metabolism. []
Q4: How is this compound typically measured in biological samples?
A4: Researchers employ sensitive analytical techniques like high-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) for the quantification of ondansetron and its metabolites, including this compound, in plasma samples. [, ] This method enables precise measurement of these compounds for pharmacokinetic studies.
Q5: Are there any known implications of drug interactions related to this compound formation?
A5: Given that CYP2D6 and CYP3A4 are key enzymes in this compound formation, co-administration of drugs that inhibit or induce these enzymes could potentially alter ondansetron metabolism and clearance. [] Further research is necessary to investigate the specific clinical implications of such interactions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N,3,3-trimethyl-1,5-dioxaspiro[5.5]undecan-9-amine](/img/structure/B29515.png)
![3,3-Dimethyl-1,5-dioxaspiro[5.5]undecan-9-one](/img/structure/B29516.png)










